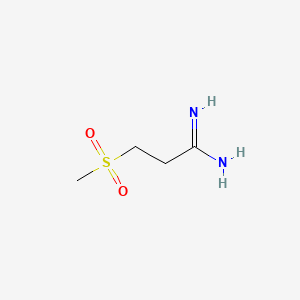

3-(Methylsulfonyl)propanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQQMLUTXQDTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)propanimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 3-(Methylsulfonyl)propanimidamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide and amidine moieties in pharmacologically active compounds.[1][2][3][4] We will delve into a robust two-step synthetic pathway, starting with the synthesis of the key intermediate, 3-(methylsulfonyl)propionitrile, followed by its conversion to the target amidine via the Pinner reaction. This guide emphasizes the causality behind experimental choices and provides detailed, step-by-step protocols. Furthermore, a comprehensive characterization workflow is outlined, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of the Sulfonyl and Amidine Moieties in Drug Discovery

The methylsulfonyl group is a key functional group in medicinal chemistry, often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[1] Similarly, the amidine functional group is a common feature in a wide array of biologically active molecules, known for its ability to participate in hydrogen bonding and salt bridge formation with biological targets. The combination of these two functional groups in this compound presents a valuable scaffold for further elaboration in drug discovery programs. This guide serves as a practical resource for the reliable synthesis and rigorous characterization of this important building block.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, which is outlined below. This pathway is designed for efficiency and scalability, utilizing readily available starting materials.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-(Methylsulfonyl)propionitrile

The initial step involves the synthesis of the crucial nitrile intermediate, 3-(methylsulfonyl)propionitrile. This is achieved through a two-stage process: a nucleophilic substitution to introduce the nitrile group, followed by an oxidation of the sulfide to a sulfone.[5]

2.1.1. Synthesis of 3-(Methylthio)propionitrile

-

Reaction: 2-Chloroethyl methyl sulfide is reacted with sodium cyanide in a suitable solvent system to yield 3-(methylthio)propionitrile.

-

Causality: This is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the chloride from 2-chloroethyl methyl sulfide. The choice of a polar aprotic solvent can enhance the reaction rate.

2.1.2. Oxidation to 3-(Methylsulfonyl)propionitrile

-

Reaction: The 3-(methylthio)propionitrile is then oxidized using hydrogen peroxide in the presence of acetic anhydride and acetic acid.[5]

-

Causality: Hydrogen peroxide is a common and effective oxidizing agent for converting sulfides to sulfones. Acetic anhydride and acetic acid act as catalysts and help to control the reaction conditions.

Table 1: Representative Reaction Conditions for the Synthesis of 3-(Methylsulfonyl)propionitrile

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1 | 2-Chloroethyl methyl sulfide, Sodium Cyanide | Water/Organic Solvent Mixture | 20-100 | 4-24 | >90 |

| 2 | 3-(Methylthio)propionitrile | Acetic Anhydride, Acetic Acid, Hydrogen Peroxide | 25-42 | 2-6 | >85 |

Step 2: Conversion to this compound via the Pinner Reaction

The Pinner reaction is a reliable method for converting nitriles into amidines.[6][7][8][9][10] It proceeds through an imino ester salt intermediate, known as a Pinner salt.

-

Reaction: 3-(Methylsulfonyl)propionitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas to form the corresponding Pinner salt. This intermediate is then reacted with ammonia to yield this compound.

-

Causality: The strong acid (HCl) protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by the alcohol.[8] The resulting Pinner salt is then readily converted to the amidine by nucleophilic attack of ammonia. Anhydrous conditions are crucial to prevent the formation of unwanted ester byproducts.[7][8]

Experimental Protocol for the Pinner Reaction:

-

Pinner Salt Formation:

-

Dissolve 3-(methylsulfonyl)propionitrile in an excess of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10°C.

-

Seal the flask and stir the mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure to obtain the crude Pinner salt.

-

-

Ammonolysis:

-

Dissolve the crude Pinner salt in a minimal amount of cold, anhydrous ethanol.

-

Add this solution dropwise to a stirred, saturated solution of ammonia in anhydrous ethanol at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Filter the reaction mixture to remove ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques and the expected results.

Caption: Workflow for the characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the primary amine of the amidine group.

-

C=N stretching: A sharp band around 1650 cm⁻¹ characteristic of the imine double bond in the amidine.

-

S=O stretching: Two strong, characteristic bands for the sulfonyl group, typically appearing around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).[11][12]

-

C-H stretching: Bands in the 2800-3000 cm⁻¹ region from the alkyl chain and methyl group.

-

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Amidine (N-H) | Stretching | 3100-3500 (broad) |

| Amidine (C=N) | Stretching | ~1650 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350-1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160-1120 |

| Alkyl (C-H) | Stretching | 2800-3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

¹H NMR:

-

Amidine Protons (-C(=NH)NH₂): Two broad singlets, one for the =NH proton and one for the -NH₂ protons, in the downfield region (typically δ 6-9 ppm). The exact chemical shift can be solvent-dependent and these signals may exchange with D₂O.

-

Methylene Protons (-CH₂-C=N): A triplet adjacent to the amidine group.

-

Methylene Protons (-SO₂-CH₂-): A triplet adjacent to the sulfonyl group, expected to be further downfield due to the electron-withdrawing nature of the sulfonyl group.

-

Methyl Protons (CH₃-SO₂-): A singlet corresponding to the three protons of the methyl group.

-

-

¹³C NMR:

-

Amidine Carbon (-C(=NH)NH₂): A signal in the downfield region, typically around δ 160-170 ppm.

-

Methylene Carbons (-CH₂-CH₂-): Two distinct signals for the two methylene carbons in the propyl chain.

-

Methyl Carbon (CH₃-SO₂-): A signal for the methyl carbon attached to the sulfonyl group.

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C(=NH)NH₂ | 6.0-9.0 (broad s) | 160-170 |

| -SO₂-CH₂-CH₂ -C(=NH)NH₂ | Triplet | ~30-40 |

| -SO₂-CH₂ -CH₂-C(=NH)NH₂ | Triplet | ~50-60 |

| CH₃ -SO₂- | Singlet | ~40-50 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak: For the molecular formula C₄H₁₀N₂O₂S, the expected monoisotopic mass is approximately 150.048 g/mol . In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 151.056.

-

Fragmentation Pattern: Key fragmentation pathways could include the loss of ammonia (NH₃), the methylsulfonyl group (CH₃SO₂), or cleavage of the propyl chain.

Conclusion

This technical guide has provided a comprehensive overview of a reliable synthetic route and a thorough characterization workflow for this compound. By understanding the rationale behind the chosen methodologies, researchers can confidently synthesize and validate this valuable chemical building block. The detailed protocols and expected analytical data serve as a practical resource for scientists in academic and industrial settings, particularly those engaged in drug discovery and development.

References

- Merck Index. Pinner Reaction. In The Merck Index, 15th ed.; Royal Society of Chemistry, 2013.

-

Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link][11]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Google Patents. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile. [5]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link][12]

-

Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link][2]

-

ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link][3]

-

PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link][4]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile - Google Patents [patents.google.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. Pinner Reaction [drugfuture.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-(Methylsulfonyl)propanimidamide Derivatives: A Guide to Structural Elucidation and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(Methylsulfonyl)propanimidamide and its derivatives, compounds of significant interest in modern drug discovery. As a Senior Application Scientist, this document moves beyond mere procedural outlines to offer field-proven insights into the causality behind experimental choices. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—presenting each as a self-validating system for generating trustworthy and reproducible data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate the structure, confirm the identity, and assess the purity of this important class of molecules.

Introduction: The Significance of the Sulfonyl-Imidamide Moiety

The this compound scaffold is a key pharmacophore in medicinal chemistry. The methylsulfonyl group (CH₃SO₂) is a bioisostere for other functionalities and is prized for its ability to enhance metabolic stability, improve aqueous solubility, and act as a strong hydrogen bond acceptor. The propanimidamide group (-C(NH)NH₂) provides a basic center that can engage in crucial ionic interactions with biological targets, such as enzyme active sites. The combination of these features makes these derivatives potent candidates for various therapeutic areas.

Accurate and unambiguous structural characterization is the bedrock of any drug development program. The following sections provide an integrated spectroscopic approach to ensure the identity and purity of these target compounds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Experimental Choices

-

Solvent Selection: Due to the polar nature of the sulfonyl and imidamide groups, a deuterated polar aprotic solvent like DMSO-d₆ is the preferred choice. It readily dissolves the compound and, crucially, its residual water peak does not obscure the signals of interest. Furthermore, the N-H protons of the imidamide group are often observable as broad singlets in DMSO-d₆, as their exchange rate is slowed compared to protic solvents like D₂O or CD₃OD.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) to provide a reliable reference point for chemical shifts, ensuring data comparability across different experiments and instruments[1].

Anticipated Spectral Features

The key to NMR interpretation is recognizing how the electronic environment of each nucleus affects its chemical shift. The potent electron-withdrawing nature of the sulfonyl group significantly deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (further downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Cited Observations |

|---|---|---|---|---|

| Methyl (CH₃) | -SO₂-CH₃ | ~2.9 - 3.1 (singlet, 3H) | ~40 - 42 | The methyl group is directly attached to the electron-withdrawing sulfonyl group, causing a downfield shift.[1] |

| Methylene (α) | -SO₂-CH₂ - | ~3.2 - 3.5 (triplet) | ~53 - 56 | This methylene is alpha to the sulfonyl group, experiencing the strongest deshielding effect within the propyl chain.[2] |

| Methylene (β) | -CH₂-CH₂ -C(NH)NH₂ | ~2.0 - 2.3 (quintet) | ~20 - 25 | Further from the sulfonyl group, this methylene is less deshielded. |

| Methylene (γ) | -CH₂ -C(NH)NH₂ | ~2.4 - 2.7 (triplet) | ~30 - 35 | Deshielded by the adjacent imidamide carbon. |

| **Imidamide (NH/NH₂) | -C(NH ) NH₂ | ~7.0 - 9.0 (broad singlets) | - | These protons are exchangeable and their chemical shift is highly dependent on concentration, temperature, and solvent. Their presence can be confirmed by D₂O exchange, where the peaks disappear. |

| Imidamide (C) | -C (NH)NH₂ | ~165 - 170 | The carbon of the imidamide group is similar to an amide carbonyl and appears significantly downfield. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion[3].

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio. Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) over a wider spectral width (0-200 ppm). A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling patterns, and comparison with predicted values.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending).

Anticipated Spectral Features

The IR spectrum of a this compound derivative is expected to be dominated by strong absorptions from the SO₂ and C=N/N-H groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Cited Observations |

|---|---|---|---|---|

| 3100 - 3500 | N-H Stretch | Imidamide (NH, NH₂) | Strong, Broad | Similar to primary amides, this region will show characteristic N-H stretching bands. Hydrogen bonding can cause significant broadening.[4][5] |

| ~1650 - 1680 | C=N Stretch | Imidamide | Strong | The carbon-nitrogen double bond character of the imidamide group results in a strong absorption in this region. |

| 1310 - 1350 | SO₂ Asymmetric Stretch | Methylsulfonyl | Strong | This is a highly characteristic and reliable absorption for the sulfonyl group.[2] |

| 1140 - 1175 | SO₂ Symmetric Stretch | Methylsulfonyl | Strong | The second characteristic strong band for the sulfonyl group, confirming its presence.[2] |

| 2800 - 3000 | C-H Stretch | Alkane (CH₃, CH₂) | Medium | These peaks confirm the presence of the aliphatic backbone.[2] |

Experimental Protocol: FT-IR (KBr Pellet Method)

This protocol is a self-validating system because the background scan of pure KBr accounts for any atmospheric or instrumental artifacts.

-

Sample Preparation: Finely grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle[1]. The mixture should be homogenous.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet. A transparent pellet is crucial for minimizing light scatter and obtaining a high-quality spectrum.

-

Background Scan: Place a pure KBr pellet (or an empty press) in the FT-IR spectrometer and record a background spectrum. This step is critical for subtracting the absorbance of atmospheric CO₂ and water vapor.

-

Sample Scan: Replace the background pellet with the sample pellet and record the spectrum over a range of 4000-400 cm⁻¹[1].

-

Data Analysis: The software will automatically ratio the sample scan against the background. Analyze the resulting spectrum by identifying the key absorption bands and comparing them to the expected values in Table 2.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically keeps the molecule intact as the molecular ion.

Anticipated Spectral Features

-

Molecular Ion Peak ([M+H]⁺): In positive ion ESI mode, the primary species observed will be the protonated molecule. For the parent compound C₄H₁₀N₂O₂S, the expected monoisotopic mass is 150.0463. The high-resolution mass spectrometer should detect this ion at m/z 151.0541 ([M+H]⁺).

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can be induced, or tandem MS (MS/MS) can be performed to deliberately fragment the molecular ion. The fragmentation provides a "fingerprint" that helps confirm the structure.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Methylsulfonyl)propanimidamide

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 3-(Methylsulfonyl)propanimidamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a plausible synthetic route and offers a detailed predictive analysis of the spectral data that would be obtained during its characterization. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and draw upon data from analogous chemical structures.

Introduction and Synthetic Strategy

The proposed synthesis involves a two-step process:

-

Synthesis of 3-(Methylsulfonyl)propionitrile: This intermediate can be synthesized via the oxidation of 3-(methylthio)propionitrile, which is commercially available.

-

Conversion of the Nitrile to the Imidamide: The nitrile group can be converted to the corresponding imidamide through a Pinner reaction or a related method.

This proposed synthesis provides the framework for the subsequent predictive analysis of the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are based on the analysis of similar structures and known substituent effects.[1][2][3][4] The spectrum would likely be acquired in a solvent such as DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons of the imidamide group.[5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SO₂CH ₃ | ~3.0 | Singlet (s) | 3H |

| -SO₂CH ₂- | ~3.3 | Triplet (t) | 2H |

| -CH₂CH ₂- | ~2.2 | Pentet (p) | 2H |

| -C(=NH)NH ₂ | ~7.0-8.0 | Broad Singlet (br s) | 3H |

-

-SO₂CH₃ (s, 3H, ~3.0 ppm): The methyl group attached to the sulfonyl group is expected to be a singlet and appear in the downfield region due to the electron-withdrawing nature of the SO₂ group.[8]

-

-SO₂CH₂- (t, 2H, ~3.3 ppm): These methylene protons are adjacent to the strongly deshielding sulfonyl group, hence their downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group.

-

-CH₂CH₂- (p, 2H, ~2.2 ppm): This central methylene group is coupled to the two adjacent methylene groups, resulting in a pentet. Its chemical shift is further upfield compared to the methylene group attached to the sulfonyl group.

-

-C(=NH)NH₂ (br s, 3H, ~7.0-8.0 ppm): The protons on the imidamide group are exchangeable and are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Four signals are expected, corresponding to the four unique carbon environments.[9][10]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -SO₂C H₃ | ~40 |

| -SO₂C H₂- | ~50 |

| -CH₂C H₂- | ~25 |

| C (=NH)NH₂ | ~165 |

-

-SO₂CH₃ (~40 ppm): The methyl carbon attached to the sulfonyl group.

-

-SO₂CH₂- (~50 ppm): The methylene carbon directly bonded to the sulfonyl group will be the most downfield of the aliphatic carbons.

-

-CH₂CH₂- (~25 ppm): The methylene carbon further from the sulfonyl group.

-

C(=NH)NH₂ (~165 ppm): The carbon of the imidamide group is expected to be significantly downfield due to its sp² hybridization and attachment to two nitrogen atoms.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data is essential for structural confirmation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[11][12][13][14]

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₄H₁₀N₂O₂S), the expected monoisotopic mass is approximately 150.0463 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 151.0541.

The fragmentation pattern in the mass spectrum will be indicative of the molecule's structure. Based on the known fragmentation of sulfonyl compounds, the following key fragments are predicted:

-

Loss of SO₂: A characteristic fragmentation for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This would result in a fragment ion at m/z 87.

-

Cleavage of the Propyl Chain: Fragmentation of the C-C bonds in the propyl chain can also occur, leading to smaller fragment ions.

-

Loss of the Imidamide Group: Cleavage of the bond between the propyl chain and the imidamide group could also be observed.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 500 to observe the molecular ion and expected fragments.

-

Collision Energy (for MS/MS): For tandem mass spectrometry (MS/MS) experiments, a collision energy of 10-30 eV would be applied to induce fragmentation of the precursor ion ([M+H]⁺).

Conclusion

The combined application of NMR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide offers a robust framework for researchers by proposing a viable synthetic route and predicting the key spectral features. The detailed experimental protocols serve as a practical starting point for the successful acquisition and interpretation of high-quality analytical data, ensuring the scientific integrity of future studies involving this compound.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylsulfonyl)propanal. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Methylsulfonylthiophen-3-yl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Conversion of nitriles to amides. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). US20130225865A1 - Process for preparing 3-methylsulfonylpropionitrile.

-

Ghavami, R., et al. (2012). Structure-based predictions of 13C-NMR chemical shifts for a series of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles derivatives using GA-based MLR method. Semantic Scholar. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Preparation of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. Retrieved from [Link]

-

Lin, A. P., et al. (2019). Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. Magnetic Resonance in Medicine, 81(5), 2844-2853. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC. Retrieved from [Link]

-

Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. Retrieved from [Link]

-

Slavov, N., et al. (2017). SCoPE-MS: mass spectrometry of single mammalian cells quantifies proteome heterogeneity during cell differentiation. Genome Biology, 18(1), 1-11. Retrieved from [Link]

-

Ghorbani, M., et al. (2023). Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays. Communications Biology, 6(1), 1-11. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2419. Retrieved from [Link]

-

University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. Retrieved from [Link]

-

Dunn, W. B., et al. (2011). Mass spectrometry tools and metabolite-specific databases for molecular identification in metabolomics. Analyst, 136(23), 4875-4893. Retrieved from [Link]

Sources

- 1. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Methylsulfonyl)propanal | C4H8O3S | CID 21614462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 10. 3-(5-Methylsulfonylthiophen-3-yl)propanamide | C8H11NO3S2 | CID 173100954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

- 13. US20130225865A1 - Process for preparing 3-methylsulfonylpropionitrile - Google Patents [patents.google.com]

- 14. 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide Hydrochloride | C8H15ClN6S2 | CID 15572363 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Computational Docking Studies of Novel Ligands: The Case of 3-(Methylsulfonyl)propanimidamide

Abstract: Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to a protein target.[1][2] This guide provides an in-depth, methodology-focused walkthrough of a typical computational docking workflow, using the novel, uncharacterized molecule 3-(Methylsulfonyl)propanimidamide as a case study. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the process—from initial molecule preparation to the rigorous validation of results. We will explore the foundational principles of ligand and protein setup, the mechanics of the docking simulation, and the nuanced art of interpreting the resulting data to generate scientifically sound, experimentally testable hypotheses.

Introduction: The Rationale for In-Silico Screening

The journey of a drug from concept to clinic is long and expensive. A significant portion of this effort is dedicated to identifying and optimizing a "lead compound"—a molecule that exhibits a desired biological activity. Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high specificity and affinity.[3] Molecular docking is a cornerstone of SBDD, acting as a computational "handshake" to predict how a ligand might fit into the binding site of a protein.[1] This process not only accelerates the screening of vast chemical libraries but also provides atomic-level insights into the molecular interactions that govern biological recognition.[4][5]

This guide focuses on a systematic approach to studying a novel ligand, This compound . This molecule contains two key functional groups: a methylsulfonyl group, known for its ability to act as a hydrogen bond acceptor and improve metabolic stability, and an imidamide group, a bioisostere of the more common amide or carboxylate groups. Given the absence of published data on this specific compound, it serves as an ideal model for outlining a robust, universally applicable docking protocol that ensures scientific integrity and generates reliable, actionable results.

Part 1: The Foundational Stage: Pre-Docking Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is the most critical for ensuring a meaningful outcome.

Ligand Preparation: From 2D Structure to 3D Reality

Before a ligand can be docked, its three-dimensional structure must be accurately represented, energetically minimized, and correctly parameterized.[6] This ensures the docking software is working with a physically realistic representation of the molecule.

Protocol 1: Step-by-Step Ligand Preparation

-

Generate 2D Structure: The first step is to obtain the 2D chemical structure from its IUPAC name, this compound. This can be done using chemical drawing software like ChemDraw or by looking it up in a database like PubChem if available. The resulting structure features a three-carbon chain, with a methylsulfonyl group (CH₃SO₂) at one end and a propanimidamide group (C(NH)NH₂) at the other.

-

Convert to 3D and Add Hydrogens: The 2D structure is converted into a 3D conformation. It is crucial at this stage to add hydrogens, as they are often omitted in 2D representations but are vital for proper charge distribution and hydrogen bonding.

-

Energy Minimization: The initial 3D structure is likely not in its most stable, low-energy state. An energy minimization procedure using a force field (e.g., MMFF94 or UFF) is performed. This step adjusts bond lengths and angles to find a local energy minimum, resulting in a more realistic conformation.

-

Assign Partial Charges: The scoring functions used in docking rely on electrostatic calculations.[4] Therefore, partial atomic charges must be assigned to each atom in the ligand. Gasteiger-Marsili charges are a common and rapidly calculated choice for this purpose.[7]

-

Define Rotatable Bonds: To allow for flexibility during docking, the software must know which bonds in the ligand are rotatable. Most docking programs, like AutoDock Tools, can automatically detect and define these torsional degrees of freedom.[8]

-

Save in Required Format: Finally, the prepared ligand is saved in the specific file format required by the docking software, such as the .pdbqt format for AutoDock Vina.

Target Protein Selection and Preparation

The selection of a protein target is typically driven by biological data. In the absence of such data for our ligand, a rational approach is to select a target family where the ligand's functional groups are known to be relevant. For instance, the methylsulfonyl group is present in several inhibitors of Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesics.[9] For this guide, we will proceed with a hypothetical protein target obtained from the Protein Data Bank (PDB).

Protocol 2: Step-by-Step Protein Preparation

-

Obtain a High-Resolution Structure: Download the protein structure from the RCSB Protein Data Bank ([Link]). It is critical to choose a high-resolution (typically < 2.5 Å) X-ray crystal structure, as this provides greater atomic coordinate accuracy.

-

Clean the PDB File: PDB files often contain non-protein atoms, such as water molecules, ions, and co-crystallized ligands or buffers.[10] These are generally removed because they can interfere with the docking process.[11]

-

Expert Insight: The decision to remove all water molecules requires careful consideration. While bulk solvent is routinely discarded, specific water molecules deep within a binding site might be structurally integral, mediating key interactions between the protein and its native ligand. Retaining these "structural waters" can sometimes improve docking accuracy, but it adds complexity. For an initial screen, removing all waters is a standard and valid approach.

-

-

Add Polar Hydrogens and Repair Missing Atoms: Like the ligand, the protein structure from the PDB is missing hydrogen atoms. Polar hydrogens (those attached to nitrogen, oxygen, or sulfur) are especially important as they participate in hydrogen bonds. Tools like UCSF ChimeraX or Maestro's Protein Preparation Wizard can add hydrogens and even model in missing side chains or short loops.[11][12]

-

Assign Atomic Charges: Just as with the ligand, partial charges are assigned to the protein atoms to enable the calculation of electrostatic interactions.

-

Save in Docking-Ready Format: The cleaned, repaired, and charged protein structure is saved in the appropriate format (e.g., .pdbqt for AutoDock).

Part 2: The Docking Simulation: Predicting the "Handshake"

With the ligand and protein properly prepared, the next stage is to define the search space and execute the docking algorithm.

Defining the Binding Site: The Grid Box

Instead of searching the entire protein surface, which is computationally prohibitive, docking is focused on a specific region of interest—typically the known active site or a putative allosteric site. This search space is defined by a "grid box."[7]

Causality: The grid box serves two purposes. First, it confines the search algorithm to a manageable volume, drastically increasing computational efficiency. Second, the docking software pre-calculates potential energy grids for different atom types (e.g., carbon, hydrogen, oxygen) within this box. During the simulation, the energy of a given ligand pose is calculated by referencing these pre-computed grid values, which is much faster than calculating pairwise interactions on the fly.

Protocol 3: Setting the Grid Box

-

Identify the Binding Pocket: If a co-crystallized ligand is present in the original PDB structure, the grid box is centered on that ligand's location. This is the basis for validation via "redocking."[13] If the binding site is unknown ("blind docking"), site-finder algorithms or a grid box encompassing the entire protein may be used, though this is less precise.

-

Set Dimensions: The dimensions (x, y, z) of the box are set to be large enough to accommodate the ligand and allow it to rotate and translate freely within the binding site. A good rule of thumb is to have a buffer of at least 5-10 Å around the ligand in all directions.

-

Save Grid Parameters: The center coordinates and dimensions of the grid box are saved to a configuration file that will be read by the docking program.

The Docking Engine: Algorithms and Scoring Functions

A variety of powerful docking software packages are available, each with unique strengths. The choice often depends on the specific research question, available computational resources, and desired accuracy.

| Software | Licensing | Key Features & Strengths |

| AutoDock Vina | Open-Source | Widely used, fast, and generally accurate for virtual screening. Employs a Lamarckian genetic algorithm for searching.[2] |

| GOLD | Commercial | Known for its high accuracy and handling of ligand and protein flexibility. Excellent for lead optimization.[14][15] |

| Glide (Schrödinger) | Commercial | Part of a comprehensive suite. Offers different precision modes (SP, XP) and is highly effective for virtual screening and binding mode prediction.[3] |

| DOCK | Open-Source | One of the original docking programs, continuously developed. Known for its robust performance and flexibility.[10] |

For this guide, we will use AutoDock Vina due to its widespread accessibility and proven performance.[2] Vina combines a sophisticated search algorithm with an empirical scoring function.

-

Search Algorithm: This is the method the program uses to explore the vast number of possible ligand positions and conformations (poses) within the grid box. Vina uses a probabilistic search method based on a Lamarckian Genetic Algorithm.

-

Scoring Function: After generating a pose, the scoring function estimates its binding affinity. This is typically reported in kcal/mol, where a more negative value indicates a more favorable predicted interaction.[16] The function is an empirical model that approximates the free energy of binding by considering terms for van der Waals forces, hydrogen bonding, electrostatics, and desolvation energy.[4]

Workflow Visualization

The overall workflow, from preparation to execution, can be visualized as a logical progression of steps, each building upon the last to ensure the final result is robust and meaningful.

Caption: A comprehensive workflow for computational docking studies.

Part 3: Post-Docking Analysis and Validation: From Data to Insight

Executing the docking run is only the midpoint of the study. The true scientific value is derived from a careful and critical analysis of the results.

Interpreting the Output

A typical docking run with AutoDock Vina will produce two main outputs:

-

Log File (.log): This text file contains a table of the top-ranked binding poses (usually 9-10 by default), along with their predicted binding affinities (in kcal/mol) and RMSD values relative to the best pose.

-

Output Structure File (.pdbqt): This file contains the atomic coordinates for all the predicted binding poses, which can be loaded into a molecular visualization program.

Hypothetical Results Table:

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.352 |

| 3 | -7.9 | 1.891 |

| 4 | -7.5 | 4.567 |

| 5 | -7.4 | 2.011 |

Analysis: The binding affinity is the primary metric for ranking poses; lower (more negative) is better.[1] The RMSD values help in understanding the conformational diversity of the predicted solutions. A set of top-ranking poses with low RMSD values relative to each other (e.g., Poses 1, 2, 3, and 5) suggests convergence to a similar, well-defined binding mode. A high RMSD pose like Pose 4 represents a distinctly different binding orientation.

Visualization and Interaction Mapping

Quantitative scores must be paired with qualitative visual inspection.[16] The top-ranked pose should be loaded into a visualization tool like PyMOL or UCSF ChimeraX to analyze the specific intermolecular interactions driving the binding.[17]

Key Interactions to Identify:

-

Hydrogen Bonds: The quintessential polar interaction. Look for donor-acceptor pairs between the ligand (e.g., the NH groups of the imidamide) and protein residues (e.g., backbone carbonyls or side chains of Asp, Glu, Ser).

-

Hydrophobic Interactions: The burying of nonpolar surfaces. Look for contacts between aliphatic or aromatic parts of the ligand and nonpolar residues like Val, Leu, Ile, and Phe.

-

Electrostatic Interactions (Salt Bridges): Interactions between formally charged groups, such as a protonated amine on the ligand and a deprotonated carboxylate (Asp, Glu) on the protein.

-

Pi-Stacking: Non-covalent interactions between aromatic rings.

Tools like Protein-Ligand Interaction Profiler (PLIP) or LigPlot+ can automatically generate 2D diagrams that summarize these interactions, which are invaluable for analysis and publication.[17][18]

The Mandate for Validation: Ensuring Trustworthiness

A docking result is a computational prediction, not an experimental fact. A rigorous validation protocol is essential to establish confidence in the chosen methodology.[13]

Decision Tree for Docking Validation:

Caption: A decision-making framework for validating a docking protocol.

-

The Gold Standard: Redocking. The most reliable validation method is to take a protein structure that was solved with a bound ligand, remove the ligand, and then use the docking protocol to place it back into the binding site.[13][19] If the protocol can reproduce the experimentally observed pose with an RMSD of less than 2.0 Å, it is considered validated for that specific target.[13]

-

When No Co-crystal Exists: For many targets, or when screening novel compounds, there is no reference structure. In this case, confidence can be built using alternative methods:

-

Enrichment Studies: Docking a set of known active compounds along with a much larger set of "decoy" molecules (compounds assumed to be inactive). A good protocol will rank the known actives significantly higher than the decoys.[19]

-

Cross-Validation with Different Software: Repeating the docking experiment with a different program that uses a different algorithm and scoring function. If both programs predict a similar binding mode, it increases confidence in the result.[20]

-

Molecular Dynamics (MD) Simulation: The top-ranked docked pose can be used as the starting point for an MD simulation. This is a more computationally intensive method that simulates the movement of atoms over time. If the ligand remains stably bound in its predicted pose throughout the simulation, it provides strong evidence for the plausibility of the docking result.[13]

-

Conclusion and Forward Look

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a computational docking study of a novel molecule, this compound. By emphasizing the causality behind each step—from meticulous ligand and protein preparation to robust post-docking analysis and validation—we establish a framework for generating reliable and insightful computational hypotheses.

The output of a docking study is not a final answer but rather a powerful starting point. The predicted binding affinity and interaction patterns for this compound against a chosen target provide a clear, data-driven hypothesis that can guide subsequent experimental work. The ultimate validation of any computational prediction lies in its confirmation through in-vitro binding assays and other laboratory experiments.[21] By integrating computational and experimental approaches, researchers can significantly accelerate the path toward discovering the next generation of therapeutics.

References

-

Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Retrieved from [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

-

Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. Retrieved from [Link]

-

ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

-

Bioinformatics Review. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved from [Link]

-

Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102. Retrieved from [Link]

-

Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Retrieved from [Link]

-

Omics Logic. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Retrieved from [Link]

-

Center for Computational Structural Biology. (2024). DOCKING. Scripps Research. Retrieved from [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange. Retrieved from [Link]

-

Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. Retrieved from [Link]

-

JETIR. (2023). A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. JETIR. Retrieved from [Link]

-

ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. Retrieved from [Link]

-

Iris AI. (2024). Ligands preparation: Significance and symbolism. Iris AI. Retrieved from [Link]

-

Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

-

Kairys, V., Baranauskiene, L., Kazlauskiene, M., Matulis, D., & Kazlauskas, E. (2019). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Molecules, 24(11), 2098. Retrieved from [Link]

-

The Research Guy. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. Retrieved from [Link]

-

TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

-

SchrödingerTV. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

-

Dr. K. N. Saraswathy. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

-

Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Software for Molecular Docking: A review. ResearchGate. Retrieved from [Link]

-

Molelixir Informatics. (2025). Ligand Preparation for Molecular docking #biotech. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylsulfonyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Methylsulfonylthiophen-3-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Yoo, S., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of medicinal chemistry, 56(1), 111–127. Retrieved from [Link]

-

Patsnap. (n.d.). 3-MeSO2-DDE - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]

-

Bull, J. A., & Jones, M. P. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Organic letters, 19(22), 6140–6143. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzenesulfonamido)propanimidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Santos, R., Ursu, O., Gaulton, A., et al. (2017). A comprehensive map of molecular drug targets. Nature reviews. Drug discovery, 16(1), 19–34. Retrieved from [Link]

Sources

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]

- 3. jetir.org [jetir.org]

- 4. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Ligands preparation: Significance and symbolism [wisdomlib.org]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 15. dasher.wustl.edu [dasher.wustl.edu]

- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Investigation into the Molecular Structure and Electronic Properties of 3-(Methylsulfonyl)propanimidamide: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 3-(Methylsulfonyl)propanimidamide. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology using Density Functional Theory (DFT) to predict its key chemical characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol for geometry optimization, vibrational analysis, and the exploration of frontier molecular orbitals and electrostatic potential. The insights derived from such a theoretical study are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacophore.

Introduction: The Rationale for a Theoretical Approach

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents[1][2]. Similarly, the imidamide moiety is recognized for its role in various biologically active compounds[3][4]. The molecule this compound combines these two important pharmacophores, suggesting a potential for interesting biological and chemical properties. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is a prerequisite for any rational drug design or synthesis effort involving this scaffold.

Theoretical investigations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the molecular properties of novel compounds[5][6]. DFT has proven to be a reliable tool for predicting molecular geometries, vibrational spectra, and electronic characteristics with a high degree of accuracy, often complementing or even guiding experimental work[7][8].

This whitepaper presents a detailed protocol for a comprehensive theoretical study of this compound. The primary objectives of this proposed investigation are:

-

To determine the most stable conformation of the molecule through geometry optimization.

-

To characterize its structural parameters, including bond lengths, bond angles, and dihedral angles.

-

To predict its infrared (IR) spectrum through vibrational frequency analysis.

-

To analyze its electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), to understand its reactivity and intermolecular interaction sites.

The methodologies outlined herein are designed to be self-validating and are grounded in established computational chemistry practices[7][9].

Computational Methodology: A Step-by-Step Protocol

The following protocol details the proposed computational workflow for the theoretical investigation of this compound.

Initial Structure Preparation

-

2D to 3D Conversion: The initial 3D structure of this compound will be generated from its 2D representation using a molecular editor and builder such as Avogadro or ChemDraw.

-

Initial Conformer Search: A preliminary conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step is crucial due to the presence of several rotatable bonds in the molecule[10].

Quantum Chemical Calculations

All quantum chemical calculations will be performed using a modern computational chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Method Selection: Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for organic molecules[6]. The ωB97XD functional will be employed as it is a long-range corrected functional that performs well for a wide range of chemical systems, including those with non-covalent interactions. The 6-311++G(d,p) basis set will be used, as it provides a good description of the electronic structure for molecules containing second-row elements like sulfur.

-

Optimization Procedure: The geometry of the most promising low-energy conformers identified in the initial search will be optimized without any symmetry constraints. The optimization will be considered complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following successful geometry optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated frequencies will be used to predict the infrared (IR) spectrum of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. This is particularly useful for predicting how the molecule might interact with biological targets.

Diagram of the Proposed Computational Workflow:

Caption: A flowchart illustrating the proposed computational workflow for the theoretical investigation of this compound.

Expected Results and Discussion

This section outlines the anticipated outcomes of the proposed theoretical investigation.

Molecular Geometry

The geometry optimization is expected to yield the most stable 3D structure of this compound. The key structural parameters will be presented in tabular format for clarity.

Table 1: Predicted Bond Lengths for the Optimized Geometry of this compound

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

|---|---|---|

| S1 | O1 | Value |

| S1 | O2 | Value |

| S1 | C1 | Value |

| S1 | C4 | Value |

| C1 | C2 | Value |

| C2 | C3 | Value |

| C3 | N1 | Value |

| C3 | N2 | Value |

| C4 | H1 | Value |

| C4 | H2 | Value |

| C4 | H3 | Value |

| N1 | H4 | Value |

| N2 | H5 | Value |

| N2 | H6 | Value |

Table 2: Predicted Bond Angles for the Optimized Geometry of this compound

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

|---|---|---|---|

| O1 | S1 | O2 | Value |

| O1 | S1 | C1 | Value |

| O2 | S1 | C1 | Value |

| C1 | S1 | C4 | Value |

| S1 | C1 | C2 | Value |

| C1 | C2 | C3 | Value |

| C2 | C3 | N1 | Value |

| C2 | C3 | N2 | Value |

| N1 | C3 | N2 | Value |

Table 3: Predicted Dihedral Angles for the Optimized Geometry of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |

|---|---|---|---|---|

| C4 | S1 | C1 | C2 | Value |

| S1 | C1 | C2 | C3 | Value |

| C1 | C2 | C3 | N1 | Value |

| C1 | C2 | C3 | N2 | Value |

Diagram of this compound with Atom Numbering:

Caption: Ball-and-stick model of this compound with atom numbering for reference.

Vibrational Spectrum

The vibrational frequency analysis will provide a theoretical infrared (IR) spectrum. Key vibrational modes are expected to include:

-

S=O stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively[1].

-

C=N stretching: Characteristic of the imidamide group, expected in the 1680-1620 cm⁻¹ range.

-

N-H stretching: From the imidamide group, appearing as broad bands in the 3400-3100 cm⁻¹ region.

-

C-S stretching: Expected in the 800-600 cm⁻¹ region[1].

These predicted frequencies can be compared with experimental data, if available, to validate the computational model.

Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The analysis will likely show the HOMO to be localized on the imidamide nitrogen atoms and potentially the sulfonyl oxygen atoms, indicating these are the primary sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be distributed over the C=N bond of the imidamide group and the sulfur atom of the sulfonyl group, suggesting these are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large ΔE suggests high stability and low reactivity, while a small ΔE indicates a more reactive molecule.

Conceptual Diagram of HOMO-LUMO Orbitals:

Caption: A conceptual diagram illustrating the relationship between the HOMO, LUMO, and the energy gap.

The MEP map will provide a visual representation of the charge distribution. It is anticipated that:

-

Negative potential (red/yellow regions): Will be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidamide group. These are the sites susceptible to electrophilic attack.

-

Positive potential (blue regions): Will be located around the hydrogen atoms, particularly those attached to the nitrogen atoms of the imidamide group, indicating their acidic nature and potential for hydrogen bonding.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the investigation of this compound. By employing Density Functional Theory, it is possible to generate reliable predictions of the molecule's structural, vibrational, and electronic properties. The expected results from this computational study will provide fundamental insights into the chemical nature of this molecule, which can guide future synthetic efforts and inform hypotheses about its potential biological activity. This theoretical approach represents a crucial first step in the exploration of this compound as a potentially valuable scaffold in medicinal chemistry and drug development.

References

-

Alam, M. S., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

-

Abdullahi, M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]

-

The Theoretical Chemist. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

-

Vibha K., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]

-

García-López, V., et al. (2021). Synthesis, Bioevaluation and Docking Studies of New Imidamide Derivatives as Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

-

PubChem. 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide Hydrochloride. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

-

Kulichenko, M., et al. (2023). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

ResearchGate. DFT calculations. (a) Geometry optimization by density functional.... [Link]

-

Heidari, H., et al. (2021). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. PMC - PubMed Central. [Link]

-

ResearchGate. prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. [Link]

-

US EPA. Propanimidamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)- - Substance Details. [Link]

-

PubChem. Propanamide, 3-(((2-((aminoiminomethyl)amino)-4-thiazolyl)methyl)thio)-N-(aminosulfonyl)-, hydrochloride (1:1). [Link]

-

García-López, V., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. PubMed. [Link]

-

Sharma, K., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. [Link]

Sources

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

Exploring the Biological Activity of Methylsulfonyl Compounds: A Technical Guide for Researchers

Introduction: The Rising Significance of Methylsulfonyl Compounds in Drug Discovery

Methylsulfonyl compounds, characterized by the presence of a methylsulfonyl functional group (CH₃SO₂⁻), are emerging as a versatile and potent class of molecules in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of their biological activities, with a primary focus on the most extensively studied member of this class, Methylsulfonylmethane (MSM). Naturally occurring in a variety of foods, MSM is an organosulfur compound recognized for its anti-inflammatory, antioxidant, and potential anti-cancer properties.[3][4] The unique physicochemical characteristics imparted by the methylsulfonyl moiety, such as increased hydrophilicity and metabolic stability, make these compounds attractive scaffolds for the design of novel therapeutics.[5] This guide will delve into the core mechanisms of action, provide detailed experimental protocols for assessing biological activity, and present quantitative data to inform future research and development in this promising area.

Core Mechanisms of Action: Unraveling the Molecular Interactions

The biological effects of methylsulfonyl compounds, particularly MSM, are underpinned by their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression. The primary mechanisms identified to date involve the intricate regulation of transcription factors such as NF-κB, STAT3, and Nrf2.

Anti-inflammatory Effects via NF-κB Signaling Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] Methylsulfonylmethane has been shown to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.[7] Evidence suggests that MSM can impede the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκBα degradation, MSM effectively blocks the translocation of the active NF-κB p65/p50 heterodimer to the nucleus, thereby downregulating the transcription of its target genes, including TNF-α, IL-6, and IL-1β.[9][10] Some studies suggest a direct interaction with the IκB kinase (IKK) complex, the upstream kinase responsible for IκBα phosphorylation and subsequent degradation, as a potential mechanism of action.[11][12]

Modulation of STAT3 and STAT5b Signaling in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) and 5b (STAT5b) are transcription factors that play critical roles in cancer cell proliferation, survival, and angiogenesis.[13] Constitutive activation of STAT3 is a hallmark of many human cancers. Methylsulfonylmethane has been demonstrated to suppress the growth of breast cancer cells by down-regulating the STAT3 and STAT5b pathways.[2] MSM treatment leads to a reduction in the phosphorylation of both STAT3 and STAT5b, which is a critical step for their activation and subsequent translocation to the nucleus to regulate gene expression.[14] The inhibition of STAT3 phosphorylation by MSM may occur through the modulation of upstream kinases, such as Janus kinases (JAKs) or Src family kinases.[15][16]

Antioxidant Response via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17] The methylsulfonyl group, being an electron-withdrawing moiety, is a feature of some synthetic Nrf2 activators.[18] While the direct activation of Nrf2 by MSM is still under investigation, several organosulfur compounds have been shown to activate this pathway.[19][20] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant defense system.[21]

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize key quantitative data on the biological activity of methylsulfonyl compounds from various in vitro studies.

Table 1: Cytotoxic Activity (IC₅₀ Values) of Methylsulfonylmethane (MSM) in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (mg/mL) | Reference |

| AGS | Human gastric carcinoma | 72 | 28.04 | [3] |

| HepG2 | Human hepatocellular carcinoma | 72 | 21.87 | [3] |

| KYSE-30 | Human esophageal squamous cell carcinoma | 72 | 27.98 | [3] |

| HCT-116 p53 +/+ | Colon Cancer | 24 | ~600 mM | [22] |